Vicriviroc
描述
Vicriviroc, also known as SCH 417690 and SCH-D, is a pyrimidine CCR5 entry inhibitor of HIV-112. It was developed by the pharmaceutical company Schering-Plough12. The drug is currently in clinical trials for the management of HIV-12.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of Vicriviroc.Molecular Structure Analysis
Vicriviroc has a complex molecular structure. Its IUPAC name is 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine1. The molecular formula of Vicriviroc is C28H38F3N5O212. The molecular weight is 533.629 g/mol12.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions of Vicriviroc.Physical And Chemical Properties Analysis
Vicriviroc is a solid compound3. It is soluble in DMSO at 50 mg/mL with ultrasonic and warming, and in water at 25 mg/mL with the need for ultrasonic and warming3. The compound is stable under normal temperatures and pressures3.
科研应用
Efficacy in Treatment-Experienced HIV-1 Patients : Vicriviroc demonstrated potent virologic suppression through 24 weeks in HIV-1-infected, treatment-experienced patients. The relationship of vicriviroc to malignancy remains uncertain, warranting further development in treatment-experienced patients (Gulick et al., 2007).
Characterization of Emergent HIV Resistance : In treatment-naive subjects who experienced virological failure, the study found that only a small proportion of treatment failures were associated with tropism changes or reduced susceptibility to vicriviroc (McNicholas et al., 2010).
Discovery and Characterization of Vicriviroc : This study detailed vicriviroc's potent, broad-spectrum activity against genetically diverse and drug-resistant HIV-1 isolates. It also demonstrated synergistic anti-HIV activity in combination with drugs from other antiretroviral classes (Strizki et al., 2005).
Pharmacokinetics and Safety in HIV-Infected Adults : Vicriviroc was well tolerated in all dose groups and produced significant declines in plasma HIV RNA, supporting once-daily dosing (Schürmann et al., 2007).
In Vitro Metabolism and Inhibition Potential : This study investigated vicriviroc's metabolism in human liver microsomes, providing insights into its interaction with various cytochrome P450 enzymes (Ghosal et al., 2005).
Efficacy in Treatment-Experienced Subjects with CCR5 HIV-1 Infection : Vicriviroc plus optimized background therapy showed significant efficacy and tolerability in phase II trials in treatment-experienced subjects (Caseiro et al., 2012).
Three-Year Safety and Efficacy : This study highlighted vicriviroc's safety and sustained virologic suppression through three years of follow-up, underlining its potential clinical utility for treating HIV-1 infection (Wilkin et al., 2010).
Safety And Hazards
Vicriviroc has been found to be safe and demonstrates sustained virologic suppression through 3 years of follow-up4. However, malignancies occurred in 6 subjects randomized to vicriviroc and in 2 to placebo5. The relationship of vicriviroc to malignancy is uncertain5.
未来方向
Vicriviroc is currently undergoing critical trials1. It demonstrated a significant decrease of HIV RNA in R5-infected subjects1. Moreover, Vicriviroc for metastatic microsatellite stable colorectal cancer saw its Phase Transition Success Rate (PTSR) launch 10 points to 42% after its Phase II trial completed6.
性质
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJJQCETWNEU-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897719 | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vicriviroc | |
CAS RN |
306296-47-9, 394730-30-4 | |
Record name | Vicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vicriviroc [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-D (Old RN) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。